molecular formula C7H16ClNO2 B2357639 (3S,4R)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride CAS No. 2413848-05-0

(3S,4R)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride

Cat. No.: B2357639
CAS No.: 2413848-05-0
M. Wt: 181.66
InChI Key: HGXYINYVAXMHLR-RQJHMYQMSA-N
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Description

(3S,4R)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its two chiral centers at the 3rd and 4th positions of the piperidine ring, making it an interesting subject for stereochemical studies.

Scientific Research Applications

(3S,4R)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chiral resolution techniques and optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced chiral catalysts.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Halides, ethers.

Mechanism of Action

The mechanism of action of (3S,4R)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3,4-Dimethylpiperidine-3,4-diol.
  • (3R,4S)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride.
  • (3S,4S)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride.

Uniqueness

(3S,4R)-3,4-Dimethylpiperidine-3,4-diol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This compound’s chiral centers contribute to its potential as a selective and potent agent in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3S,4R)-3,4-dimethylpiperidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(9)3-4-8-5-7(6,2)10;/h8-10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOJXKVBYQRQFI-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1(C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC[C@]1(C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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